1-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Overview
Description
1-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, piperidine rings, and a pyridine moiety
Preparation Methods
The synthesis of 1-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine ring synthesis: The piperidine rings can be synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate amines.
Coupling reactions: The final compound is formed by coupling the furan and piperidine intermediates with the pyridine moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and various electrophiles or nucleophiles depending on the desired substitution.
Scientific Research Applications
1-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar compounds to 1-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide include other piperidine derivatives and furan-containing compounds. These compounds may share similar chemical properties but differ in their biological activity or material properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and applications.
Properties
IUPAC Name |
1-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-14-18(2)31-22(17)24(30)28-12-7-21(8-13-28)27-10-5-20(6-11-27)23(29)26-16-19-4-3-9-25-15-19/h3-4,9,14-15,20-21H,5-8,10-13,16H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMKCQGMHBYDJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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